Vestipitant Mesylate is a potent and selective antagonist of the neurokinin-1 receptor, which is currently under investigation for its potential therapeutic applications in treating nausea and vomiting, particularly in patients undergoing chemotherapy, surgery, or radiotherapy. Developed by GlaxoSmithKline, vestipitant mesylate is also known as GW597599 and is notable for its favorable pharmacokinetic properties.
Vestipitant mesylate belongs to the class of compounds known as neurokinin-1 receptor antagonists. It specifically targets the neurokinin-1 receptor, which plays a significant role in the regulation of nausea and vomiting. The compound is classified as a piperazine derivative, with its chemical structure reflecting its complex interactions with biological targets.
Vestipitant mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
Vestipitant mesylate undergoes various chemical reactions during its synthesis, including:
The mechanism of action for vestipitant mesylate involves:
Vestipitant mesylate exhibits several notable physical and chemical properties:
Vestipitant mesylate is primarily researched for its applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: